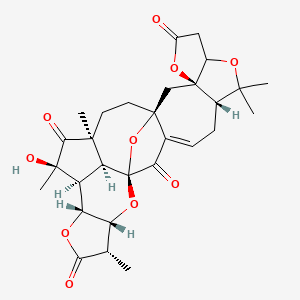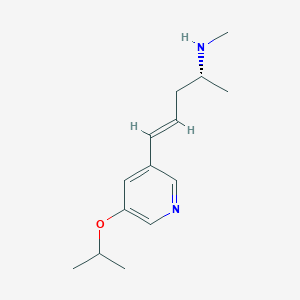
(E)-1,1,1-Trifluoroundec-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1,1-Trifluoroundec-3-EN-2-one is an organic compound characterized by the presence of a trifluoromethyl group and an enone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-Trifluoroundec-3-EN-2-one typically involves the introduction of a trifluoromethyl group into an appropriate precursor. One common method is the reaction of an enone with a trifluoromethylating agent under controlled conditions. For example, the reaction of undec-2-en-1-one with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,1,1-Trifluoroundec-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
(E)-1,1,1-Trifluoroundec-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (E)-1,1,1-Trifluoroundec-3-EN-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The enone group can participate in Michael addition reactions, allowing the compound to act as an electrophile in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1,1,1-Trifluoroundec-2-EN-2-one
- (E)-1,1,1-Trifluorododec-3-EN-2-one
Uniqueness
(E)-1,1,1-Trifluoroundec-3-EN-2-one is unique due to its specific combination of a trifluoromethyl group and an enone functional group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H17F3O |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoroundec-3-en-2-one |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-9H,2-7H2,1H3/b9-8+ |
Clave InChI |
HAKDZMCWDIYVJD-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCCC/C=C/C(=O)C(F)(F)F |
SMILES canónico |
CCCCCCCC=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


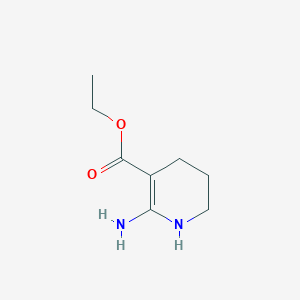
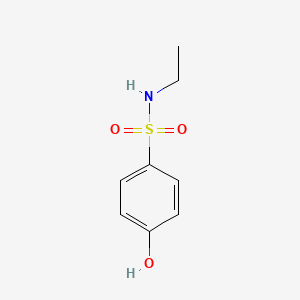
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
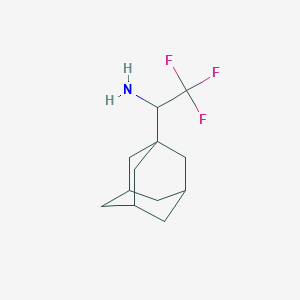
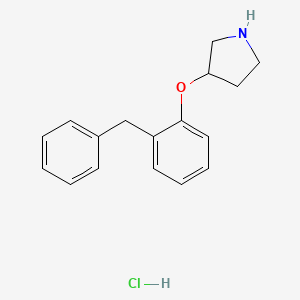

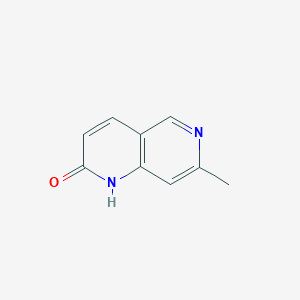
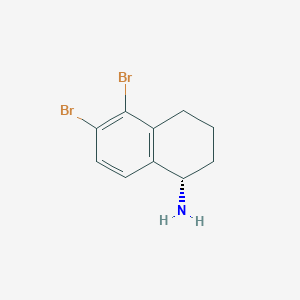
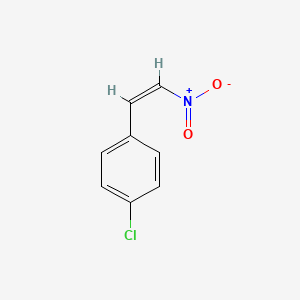
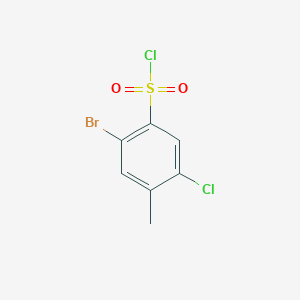
![3-Nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13030611.png)
